

Technical Guide: Physicochemical Properties of Filicol

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Compound of Interest

Compound Name: *Filicol*

Cat. No.: *B047491*

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Disclaimer: The following guide is compiled based on publicly available computed data. As of the date of this document, there is a significant lack of published experimental data, biological activity studies, and established mechanisms of action for the compound identified as **Filicol**. The information regarding its potential biological activity is inferred from structurally related compounds and should be treated as hypothetical pending experimental verification.

Introduction

Filicol is a quaternary ammonium compound identified by the CAS number 117925-32-3. Its chemical structure features a substituted biphenyl-like core, which places it in a class of molecules with potential bioactive properties. This document provides a summary of its known physicochemical characteristics based on computational models and outlines hypothetical biological activities based on structural analogy.

Chemical Identity

Identifier	Value
IUPAC Name	[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium chloride
CAS Number	117925-32-3
Molecular Formula	C22H32ClN
SMILES	CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C-- INVALID-LINK--(C)C.[Cl-]

Physicochemical Properties (Computed)

The following properties have been calculated using computational models and are provided as estimates. Experimental validation is required for confirmation.

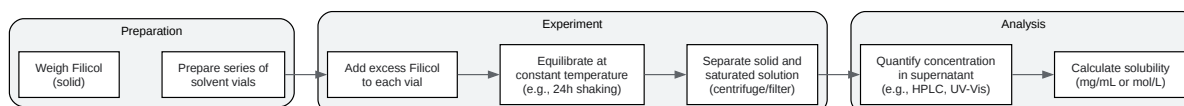
Property	Value	Source
Molecular Weight	345.9 g/mol	PubChem
Exact Mass	345.2223277 Da	PubChem
Topological Polar Surface Area	0 Å ²	PubChem
Heavy Atom Count	24	PubChem
Rotatable Bond Count	7	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Complexity	321	PubChem

Experimental Protocols

Due to the absence of published experimental studies on **Filicol**, specific protocols used for its characterization are not available. However, the determination of the physicochemical properties listed above would typically involve the following standard laboratory procedures:

- **Solubility:** The solubility of **Filicol** in various solvents (e.g., water, ethanol, DMSO) would be determined using methods such as the shake-flask method followed by quantification of the dissolved compound via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Melting Point:** The melting point would be measured using a melting point apparatus or by differential scanning calorimetry (DSC), which provides a precise temperature range over which the solid-to-liquid phase transition occurs.
- **pKa Determination:** The acid dissociation constant (pKa) would be determined by potentiometric titration or spectrophotometric analysis, which involves monitoring changes in pH or absorbance as a function of titrant volume.
- **LogP (Partition Coefficient):** The octanol-water partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method and measuring the compound's concentration in both the octanol and aqueous phases.

The workflow for a typical solubility experiment is outlined in the diagram below.



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Experimental workflow for solubility determination.

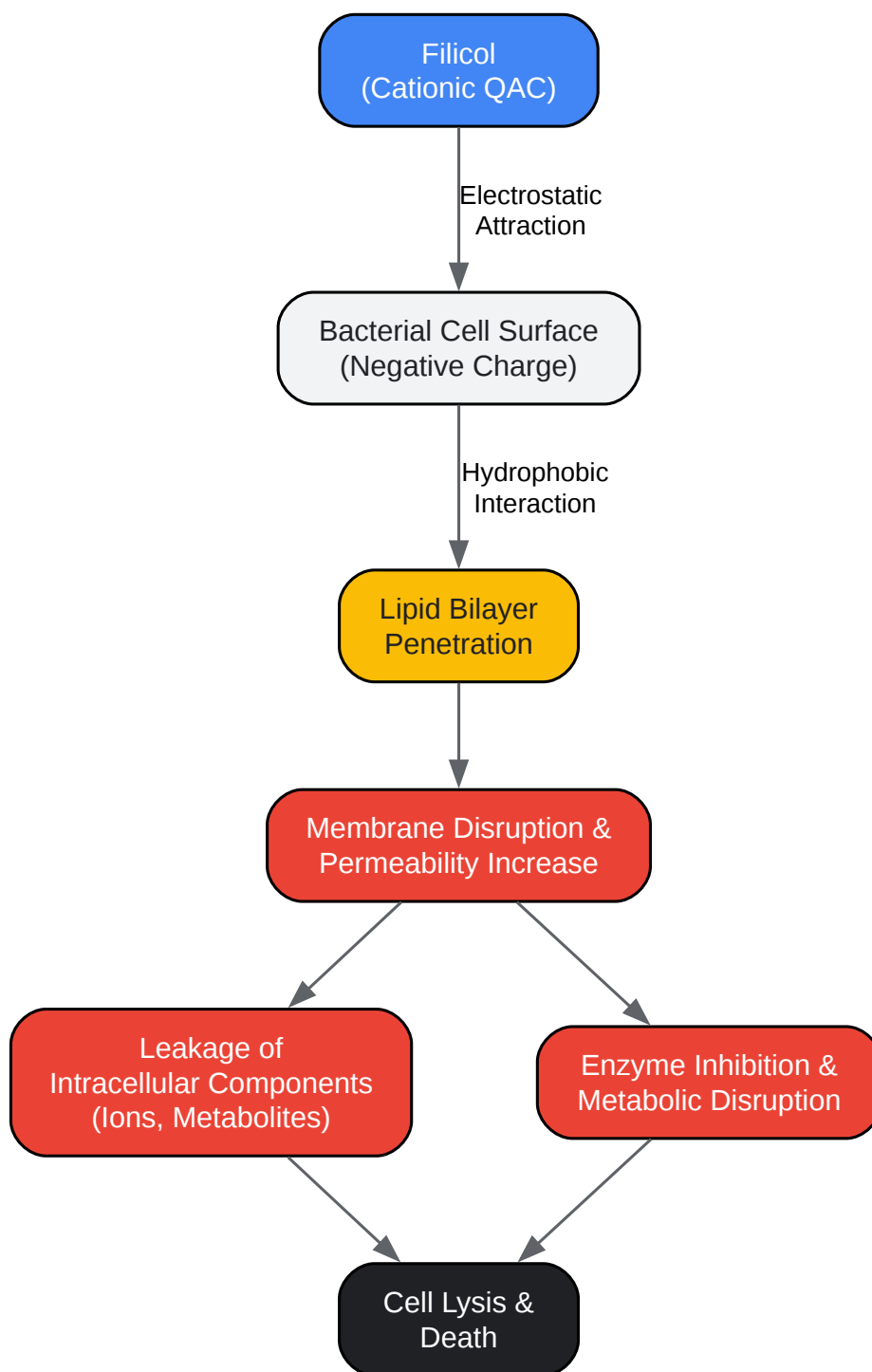
Hypothetical Mechanism of Action and Signaling Pathways

Filicol is a quaternary ammonium compound (QAC). Molecules in this class, particularly those with biphenyl or similar aromatic spacers, are known for their antimicrobial properties.^{[1][2][3][4][5]} The general mechanism of action for such cationic surfactants involves the disruption of microbial cell membranes.

Hypothesized Antimicrobial Action:

- **Adsorption and Binding:** The positively charged quaternary ammonium headgroup of **Filicol** is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
- **Membrane Disruption:** The lipophilic tails of the molecule penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to a loss of selective permeability.
- **Leakage of Cellular Contents:** The compromised membrane allows for the leakage of essential intracellular components, such as ions (K⁺), metabolites, and nucleic acids.
- **Enzyme Inhibition and Cell Lysis:** The disruption of the membrane potential and loss of essential components leads to the inhibition of critical enzymatic activities and ultimately results in cell death.

The following diagram illustrates this hypothetical pathway.



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References

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